N'-hydroxy-2-methoxypropanimidamide

Description

Significance of Amidoxime (B1450833) and Hydroxamic Acid Architectures in Contemporary Chemical Research

The structural backbone of N'-hydroxy-2-methoxypropanimidamide contains an amidoxime moiety (a subclass of imidamide), which, along with the closely related hydroxamic acids, represents a cornerstone in various fields of chemical research, particularly in medicinal chemistry.

Amidoximes, characterized by having both a hydroxylamino and an amino group attached to the same carbon atom, are recognized for their versatility as building blocks in the synthesis of diverse heterocyclic compounds. Their significance is underscored by their wide range of reported biological activities, including but not limited to antitubercular, antibacterial, antifungal, and anti-inflammatory properties. epa.gov Furthermore, amidoximes are investigated as prodrugs, capable of being converted in the body to active amidines or releasing nitric oxide (NO), a critical signaling molecule in various physiological processes. epa.gov

Hydroxamic acids, which feature a -C(=O)N(OH)- functional group, are renowned for their potent metal-chelating abilities. nih.govchemicalbook.com This property is central to their application as inhibitors of metalloenzymes, a class of enzymes implicated in numerous diseases. nih.govnih.gov Notably, several hydroxamic acid derivatives have been successfully developed and approved as drugs for the treatment of cancers, acting as histone deacetylase (HDAC) inhibitors. nih.govnih.gov The ability of hydroxamic acids to bind to metal ions like iron and zinc is also harnessed in treatments for iron overload and in the development of new therapeutic agents targeting a variety of metalloproteases. nih.govnih.gov The exploration of polymers containing hydroxamic acids for applications such as ion-exchange resins and wastewater treatment further highlights their chemical importance. ebi.ac.uk

Historical Perspective and Evolution of Research on this compound and Related Imidamide Systems

The initial synthesis of the first amidoxime, formamidoxime, dates back to the late 19th century. sigmaaldrich.com However, a deeper understanding of their structure and chemical properties, along with their potential applications, has been a subject of continuous investigation and has significantly intensified in recent decades. The realization of their role as powerful pharmacophores and their ability to act as NO donors has spurred a new wave of research, leading to the design of novel therapeutic agents. epa.gov

Research into related fields, such as the synthesis of N-hydroxy and N-alkoxyindoles, which share some synthetic considerations with N-hydroxyimidamides, has also seen significant advancements. nih.gov These developments in synthetic methodologies contribute to the broader toolkit available to chemists for creating complex molecules like this compound. The ongoing development of microphysiological systems for in vitro studies, supported by initiatives like the AMED-MPS project in Japan, also points towards a future where the biological activities of novel compounds can be assessed with greater sophistication.

Classification and Structural Features of the this compound Scaffold

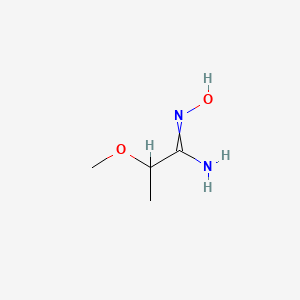

This compound is an organic compound with a precise arrangement of functional groups that define its chemical character. Based on its structure, it can be classified as an O-alkylated amidoxime. The core of the molecule is the propanimidamide (B3024157) backbone, which is substituted at the N'-position with a hydroxyl group and at the 2-position of the propyl chain with a methoxy (B1213986) group.

The presence of the N'-hydroxy group is a defining feature, making it a hydroxylamine (B1172632) derivative. The imidamide functional group itself is characterized by the R-C(=NR')NR''R''' structure. In this specific case, it is an N'-hydroxyimidamide. The methoxy group (-OCH3) at the 2-position introduces an ether linkage and influences the molecule's polarity, solubility, and potential for hydrogen bonding.

Below is a table summarizing the key identifiers and computed properties for (E)-N'-hydroxy-2-methoxypropanimidamide.

| Property | Value | Source |

| IUPAC Name | (E)-N'-hydroxy-2-methoxypropanimidamide | PubChem |

| Molecular Formula | C4H10N2O2 | PubChem |

| Molecular Weight | 118.13 g/mol | PubChem |

| CAS Number | 1020905-55-1 | PubChem |

| Canonical SMILES | COC(C)C(=N)NO | PubChem |

| InChI Key | BQJCRGZJDBXJQA-UHFFFAOYSA-N | PubChem |

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-2-methoxypropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-3(8-2)4(5)6-7/h3,7H,1-2H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLCZPYLTOBSCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NO)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Hydroxy 2 Methoxypropanimidamide and Its Analogs

De Novo Synthesis Pathways for N'-hydroxy-2-methoxypropanimidamide

The primary approach to synthesizing this compound involves the formation of the amidoxime (B1450833) functional group from a suitable nitrile precursor. This process requires careful consideration of the precursor's synthesis and the optimization of the amidoxime-forming reaction itself.

Optimization of Reaction Conditions for Amidoxime Formation

The conversion of a nitrile to an amidoxime is most commonly achieved through its reaction with hydroxylamine (B1172632). quora.com The efficiency of this transformation is highly dependent on the reaction conditions. The reaction of the precursor, 2-methoxypropanenitrile (B1295301), with hydroxylamine is the pivotal step in forming the this compound core.

Key parameters for optimization include:

Hydroxylamine Source : Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl), which requires a base to release the free nucleophile. Common bases include sodium carbonate, triethylamine, or potassium hydroxide. quora.comorganic-chemistry.org Alternatively, using an aqueous solution of hydroxylamine can obviate the need for an additional base, often leading to shorter reaction times. quora.commasterorganicchemistry.com

Solvent : Alcohols, particularly ethanol (B145695) and methanol (B129727), are the conventional solvents for this reaction, typically under reflux conditions. quora.com For hindered nitriles, higher boiling point solvents may be necessary. Modern, greener approaches include solvent-free reactions under ultrasonic irradiation, which can significantly reduce reaction times and increase yields. quora.com The use of ionic liquids has also been explored to minimize the formation of amide by-products.

Temperature and Reaction Time : The reaction temperature can range from ambient to the reflux temperature of the chosen solvent. Reaction times are variable, ranging from a few hours to over 48 hours, depending on the reactivity of the nitrile and the chosen conditions. quora.com The α-methoxy group in the precursor might exert a slight steric and electronic effect, potentially requiring adjustments to temperature or time to achieve optimal conversion.

Table 1: Optimization Parameters for Amidoxime Synthesis from 2-Methoxypropanenitrile

| Parameter | Condition | Expected Outcome/Considerations | Typical Yield Range |

| Hydroxylamine Source | NH₂OH·HCl with Na₂CO₃/Et₃N | Standard, reliable method. Base stoichiometry is crucial. | 60-85% |

| Aqueous NH₂OH | Simpler work-up, may be faster. No additional base needed. masterorganicchemistry.com | 65-90% | |

| Solvent | Ethanol/Methanol | Conventional, effective solvents. Reaction often run at reflux. quora.com | 60-85% |

| Ionic Liquid (e.g., [bmim]BF₄) | Can improve selectivity and reduce amide by-product formation. | 70-95% | |

| Solvent-free (Ultrasonic) | Green method, rapid reaction times (minutes vs. hours). quora.com | 70-85% | |

| Temperature | Room Temperature to 80 °C | Dependent on substrate reactivity and solvent choice. | Varies widely |

Precursor Identification and Elaboration for the 2-Methoxypropanoyl Moiety

Nucleophilic Substitution on an α-Halonitrile : This approach utilizes the well-established Williamson ether synthesis. khanacademy.orgbyjus.comwikipedia.org The starting material, 2-chloropropanenitrile or 2-bromopropanenitrile, undergoes an S_N2 reaction with sodium methoxide (B1231860). The reaction is typically carried out in methanol, where sodium methoxide is readily formed by reacting sodium metal with methanol. This method is generally efficient for primary and secondary halides. masterorganicchemistry.com

Methylation of Lactonitrile (B165350) : An alternative route begins with 2-hydroxypropanenitrile (lactonitrile), which can be synthesized from the reaction of acetaldehyde (B116499) with hydrogen cyanide. libretexts.org The hydroxyl group of lactonitrile is then methylated. This requires a strong base, such as sodium hydride (NaH), to deprotonate the alcohol, followed by the addition of a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

Table 2: Comparison of Synthetic Routes to 2-Methoxypropanenitrile

| Route | Starting Material(s) | Key Reagents | Advantages | Disadvantages |

| Williamson Ether Synthesis | 2-Chloropropanenitrile | Sodium methoxide, Methanol | Generally high-yielding, straightforward, uses common reagents. byjus.com | Availability and handling of α-halonitriles. |

| Methylation of Hydroxynitrile | Acetaldehyde, HCN, Methylating agent | NaH, CH₃I or (CH₃)₂SO₄ | Starts from simple, inexpensive materials. | Involves highly toxic HCN and pyrophoric NaH. |

Multistep Synthesis Approaches to the this compound Core

Integrating the precursor synthesis with the amidoxime formation provides a complete de novo pathway. A logical and efficient multistep approach would be:

Step 1: Synthesis of 2-methoxypropanenitrile. Starting from readily available 2-chloropropanenitrile, a Williamson ether synthesis is performed using sodium methoxide in methanol to yield the α-methoxy nitrile precursor. byjus.comwikipedia.org

Step 2: Formation of this compound. The synthesized 2-methoxypropanenitrile is then reacted with hydroxylamine hydrochloride in the presence of a base like sodium carbonate, dissolved in a suitable solvent such as ethanol, and heated under reflux to produce the final target compound. quora.com

This two-step sequence represents a robust and scalable route to the desired this compound core.

Advanced Derivatization Strategies of the this compound Core

The core structure of this compound possesses multiple sites amenable to chemical modification, allowing for the generation of a library of analogs with potentially diverse properties. The primary sites for derivatization are the N'-hydroxyl group and the nitrogen atoms of the imidamide moiety.

Selective Functionalization at the N'-Hydroxyl Group

The oxygen atom of the N'-hydroxyl group is a prime target for selective functionalization due to its nucleophilicity.

O-Alkylation : The hydroxyl group can be converted into an ether via reaction with various alkylating agents. This is typically achieved by first deprotonating the hydroxyl group with a base (e.g., sodium hydride, potassium carbonate) in an aprotic solvent like DMF or acetonitrile, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide). youtube.comnih.gov This reaction allows for the introduction of a wide range of alkyl and arylalkyl groups.

O-Acylation : Ester derivatives can be readily prepared by reacting the N'-hydroxyl group with acylating agents such as acyl chlorides or acid anhydrides. nih.gov This reaction can often be performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, which acts as a scavenger for the HCl produced when using acyl chlorides. youtube.comchemguide.co.uk These O-acyl derivatives are frequently explored as prodrugs, as they can be hydrolyzed in vivo to release the active parent compound.

Table 3: Representative O-Functionalization Reactions

| Reaction Type | Reagent Example | Product Class |

| O-Alkylation | Benzyl bromide (BnBr) with K₂CO₃ | N'-(benzyloxy)-2-methoxypropanimidamide |

| Ethyl iodide (EtI) with NaH | N'-(ethoxy)-2-methoxypropanimidamide | |

| O-Acylation | Acetyl chloride (AcCl) with Pyridine | (Z)-1-(amino(2-methoxypropylidene)amino) acetate |

| Benzoyl chloride (BzCl) with Pyridine | (Z)-1-(amino(2-methoxypropylidene)amino) benzoate |

Regioselective Modifications of the Imidamide Nitrogen Atoms

Functionalization of the nitrogen atoms of the imidamide group is more complex due to the presence of two nitrogen atoms (the amino and the imino nitrogen) and potential tautomerism. Achieving regioselectivity is a significant challenge.

N-Alkylation : Direct alkylation on the nitrogen atoms using alkyl halides under basic conditions is possible but often leads to a mixture of N-alkylated and N,N'-dialkylated products, along with potential O-alkylation as a competing pathway. organic-chemistry.orgsciencemadness.org The reaction outcome is highly sensitive to the substrate, reagents, and conditions. Advanced catalytic methods, such as those employing palladium, have been developed for the regioselective C-H alkylation of related nitrogen heterocycles and could potentially be adapted for selective N-functionalization under specific conditions. organic-chemistry.org

Cyclization Reactions : The N'-hydroxyimidamide moiety is a valuable precursor for the synthesis of five-membered heterocyclic rings, most notably 1,2,4-oxadiazoles. Reaction with reagents like orthoesters or acyl chlorides can lead to cyclization, a process that inherently involves the functionalization of both the N'-hydroxyl oxygen and the amino nitrogen. This transforms the core structure into a new heterocyclic system, representing a powerful strategy for scaffold diversification.

Stereocontrolled Alterations of the Propanoyl Chain and Methoxy (B1213986) Substituent

The stereochemical integrity of the 2-methoxypropanoyl backbone is a critical aspect in the synthesis of this compound. The introduction and control of the stereocenter at the C2 position of the propanoyl chain can be achieved through various established asymmetric synthesis techniques. A primary strategy would involve the use of enantiomerically pure starting materials, such as (R)- or (S)-2-methoxypropanoic acid. These chiral building blocks are commercially available and provide a direct entry to the desired stereoisomer of the final product.

Alternatively, stereoselective alkylation or other modifications of a prochiral precursor can be employed. For instance, the asymmetric alkylation of an enolate derived from a propionyl derivative bearing a chiral auxiliary can effectively set the stereocenter at the C2 position. The choice of chiral auxiliary is crucial for achieving high diastereoselectivity in the alkylation step.

Furthermore, stereoselective reduction of a corresponding α-keto ester or amide could also be a viable route. The use of chiral reducing agents or catalysts can facilitate the enantioselective formation of the desired α-hydroxy ester, which can then be methylated to introduce the methoxy group. The stereochemistry of the methoxy group itself is inherently linked to the stereocenter of the propanoyl chain.

A plausible synthetic sequence commencing from a chiral starting material is outlined below:

Activation of Chiral 2-Methoxypropanoic Acid: The synthesis would likely begin with the activation of either (R)- or (S)-2-methoxypropanoic acid. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester.

Amidation: The activated 2-methoxypropanoic acid derivative would then be reacted with ammonia (B1221849) or a protected form of ammonia to yield 2-methoxypropanamide.

Dehydration to Nitrile: The resulting amide can be dehydrated to the corresponding 2-methoxypropanenitrile. A variety of dehydrating agents can be employed for this transformation.

Formation of the N'-hydroxyimidamide: Finally, the 2-methoxypropanenitrile can be treated with hydroxylamine to afford the target this compound. The conditions for this reaction, such as solvent and base, would need to be optimized to ensure good yields and prevent side reactions. rsc.org

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. The synthesis of this compound can benefit significantly from the application of catalytic methods and green chemistry principles. ucl.ac.uk

Development of More Sustainable Synthetic Routes

The pursuit of sustainability in the synthesis of this compound focuses on several key areas:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. rsc.org The synthesis of amidoximes from nitriles and hydroxylamine has been successfully demonstrated in water. rsc.org

Energy Efficiency: Employing reaction conditions that require less energy, such as lower temperatures and pressures. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Renewable Feedstocks: While not directly addressed in the synthesis of this specific molecule, the broader goal of green chemistry is to utilize renewable starting materials.

A potential green synthetic route to this compound could involve the direct catalytic conversion of 2-methoxypropanal (B1605373) to the corresponding aldoxime, followed by a catalytic rearrangement or addition to form the final product.

Evaluation of Heterogeneous and Homogeneous Catalysis

Both heterogeneous and homogeneous catalysis offer distinct advantages for the synthesis of this compound and its intermediates.

Homogeneous Catalysis:

Homogeneous catalysts, which exist in the same phase as the reactants, often exhibit high activity and selectivity under mild reaction conditions. For the synthesis of the amide precursor to the nitrile, various homogeneous catalysts have been developed for amide bond formation. ucl.ac.uk Transition metal complexes, for instance, can catalyze the direct amidation of carboxylic acids, avoiding the need for stoichiometric activating agents.

Heterogeneous Catalysis:

Heterogeneous catalysts, which are in a different phase from the reactants, are highly desirable from a process chemistry perspective due to their ease of separation from the reaction mixture and potential for recycling. researchgate.netnih.gov For the conversion of nitriles to amidoximes, heterogeneous catalysts could offer a more sustainable alternative to traditional methods that often generate significant waste. For example, a copper fluorapatite (B74983) (CuFAP) catalyst has been shown to be effective for the synthesis of amides from aldehydes and hydroxylamine hydrochloride under neat conditions. scirp.org This type of catalyst could potentially be adapted for the synthesis of this compound.

The development of robust and recyclable heterogeneous catalysts for the key steps in the synthesis of this compound would represent a significant advancement towards a more sustainable and industrially viable process.

Table 2: Comparison of Catalytic Approaches in Amide/Amidine Synthesis

| Catalyst Type | Catalyst Example | Reaction | Advantages | Disadvantages | Reference |

| Homogeneous | Rhodium complexes | Nitrile hydration | High activity, mild conditions | Difficult to separate and recycle | google.com |

| Homogeneous | Copper salts | Amidine synthesis from nitriles and amines | Good yields, sustainable oxidant (O2) | Potential for metal contamination | mdpi.com |

| Heterogeneous | Copper Fluorapatite (CuFAP) | Amide synthesis from aldehydes | Recyclable, solvent-free conditions | May require higher temperatures | scirp.org |

| Heterogeneous | Nanoporous Gold (AuNPore) | Reduction of amides to amines | High efficiency, green | Cost of precious metal | researchgate.net |

Reactivity and Reaction Mechanisms of N Hydroxy 2 Methoxypropanimidamide

Hydrolysis and Solvolysis Pathways of N'-hydroxy-2-methoxypropanimidamide

The hydrolysis of amidoximes, including this compound, can proceed under both acidic and basic conditions, although they are generally more resistant to hydrolysis than analogous hydrazones. libretexts.org Under acidic conditions, protonation of the nitrogen atom of the C=NOH group increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. This is a common mechanism for the hydrolysis of imines and related compounds. libretexts.org The presence of the electron-withdrawing α-methoxy group is expected to further enhance the electrophilicity of the imidamide carbon, potentially accelerating the rate of hydrolysis compared to unsubstituted alkyl amidoximes.

O-alkylated oximes, such as the methoxy (B1213986) derivative in the title compound, can also undergo hydrolysis, typically under acidic conditions, to yield the corresponding O-alkyl hydroxylamine (B1172632) and the carbonyl compound. uregina.ca This process is valuable for the synthesis of O-substituted hydroxylamines. uregina.ca

Table 1: General Conditions for Hydrolysis of Amidoxime (B1450833) Analogs

| Catalyst | Solvent | Temperature | Products | Reference |

| Acid (e.g., HCl) | Water | Elevated | Carboxylic Acid, Hydroxylamine | libretexts.org |

| Base (e.g., NaOH) | Water/Alcohol | Elevated | Carboxylate, Hydroxylamine | libretexts.org |

| Acid (e.g., H2SO4) | Water | Ambient to 150°C | O-Alkyl hydroxylamine, Ketone | uregina.ca |

Nucleophilic and Electrophilic Reactivity Profiles of this compound

The dual functionality of the amidoxime group confers both nucleophilic and electrophilic character to this compound.

Reaction with Carbonyl Compounds and Other Electrophiles

The amino group of the amidoxime can act as a nucleophile, reacting with electrophilic centers such as carbonyl compounds. This reactivity is a hallmark of amines and related nitrogenous compounds. The nucleophilicity of the amino group is influenced by the electronic effects of the adjacent substituents. The α-methoxy group, being electron-withdrawing, may slightly reduce the nucleophilicity of the amino group through an inductive effect.

Conversely, the oxygen atom of the N'-hydroxy group is also a potent nucleophile, a phenomenon known as the alpha-effect, where an atom with a lone pair adjacent to the nucleophilic center enhances its reactivity. nih.gov Amidoximes are effective α-nucleophiles, and their O-nucleophilic character allows them to react with acylating agents under a wide range of pH conditions. nih.gov The O-methylation in this compound, however, removes this acidic proton and alters the nucleophilic character of the oxygen, making it less reactive as a nucleophile compared to the parent N'-hydroxyamidoxime.

Amidoxime as a Nucleophile in C-X Bond Formation

The nucleophilic nature of the amidoxime moiety, particularly the oxygen atom of the N-OH group, allows it to participate in C-X bond formation reactions. For instance, O-alkylation and O-arylation of oximes are common transformations. nih.gov In the case of this compound, the oxygen is already methylated, but the nitrogen atoms of the amidine core can still exhibit nucleophilic character. The bifunctional nature of amidoximes has been observed in their reactions with metal-activated nitriles, where both the hydroxy and amino groups can participate in the coupling. researchgate.net

Cyclization and Condensation Reactions Involving this compound

The presence of multiple reactive sites in this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds. Amidoximes are well-known building blocks for the synthesis of 1,2,4-oxadiazoles through reaction with carbonyl compounds or their derivatives. askfilo.com For example, N-substituted amidoximes can undergo base-mediated carbonylative cyclization with 1,1'-carbonyldiimidazole (B1668759) to form 1,2,4-oxadiazol-5-ones. askfilo.com

Cyclization reactions can also be initiated by intramolecular processes. For instance, N-hydroxy-N-(2-oxoalkyl)amides have been shown to undergo cyclization to form 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. nih.govacs.org The presence of the α-methoxy group in this compound could influence the regioselectivity and feasibility of such intramolecular cyclizations. P450 enzymes can catalyze the hydroxylation of a methoxy group to form a hemiacetal, which can then undergo dehydration and cyclization. nih.gov

Oxidative and Reductive Transformations of this compound

The oxidation and reduction of the amidoxime functionality are important transformations that lead to different classes of compounds.

The oxidation of amidoximes can yield either nitriles or amides, depending on the oxidizing agent used. wordpress.com For instance, oxidants like lead tetraacetate (Pb(OAc)4) tend to produce nitriles, while those capable of transferring an oxygen atom, such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA), favor the formation of amides. wordpress.com The oxidation of amidoximes by cytochrome P450 enzymes often generates the corresponding amide and nitric oxide (NO). wordpress.comacs.org The mechanism is believed to involve a superoxide (B77818) radical anion. wordpress.com The α-methoxy group in this compound is generally stable to mild oxidation conditions but can be a site for oxidative C-H functionalization under more forcing conditions or enzymatic catalysis. thieme-connect.de

The reduction of amidoximes is a common method for the synthesis of amidines. researchgate.net This transformation can be achieved using various reducing agents, including potassium formate (B1220265) in the presence of a palladium catalyst. researchgate.net The reduction of nitriles, which can be formed from the oxidation of amidoximes, with reagents like lithium aluminum hydride (LiAlH4) leads to primary amines. libretexts.orglibretexts.org The carbonyl group that would be formed from the complete hydrolysis of the imidamide can also be reduced. For example, Wolff-Kishner or Clemmensen reductions are classic methods for converting ketones to alkanes. masterorganicchemistry.com

Table 2: Summary of Oxidative and Reductive Transformations of Amidoxime Analogs

| Reaction Type | Reagent(s) | Major Product(s) | Reference |

| Oxidation | Pb(OAc)4, Ag2CO3 | Nitrile | wordpress.com |

| Oxidation | H2O2, m-CPBA | Amide | wordpress.com |

| Oxidation | Cytochrome P450 | Amide, Nitric Oxide | wordpress.comacs.org |

| Reduction | K-formate, Pd catalyst | Amidine | researchgate.net |

| Reduction | LiAlH4 | Primary Amine (from nitrile intermediate) | libretexts.orglibretexts.org |

Radical Chemistry Initiated or Mediated by this compound and its Structural Analogs

The N-O bond in amidoximes can undergo homolytic cleavage to generate amidinyl radicals. This has been demonstrated through UV-vis light-promoted reduction of N-arylthiophene-2-carboxamidoximes, leading to the formation of amidines and hydroxyl radicals. acs.org This represents a facile method for generating amidinyl radicals under mild conditions. acs.org

Iminoxyl radicals, which can be generated from oximes, are also involved in various synthetic transformations, including intramolecular oxidative cyclizations. mdpi.comchemrxiv.org These radicals can add to double bonds or abstract hydrogen atoms. mdpi.com The presence of an α-methoxy group can influence the stability and reactivity of adjacent radical centers. While there is no direct evidence for radical reactions involving this compound, the general principles of amidoxime and oxime radical chemistry suggest that it could potentially serve as a precursor to amidinyl or related radical species under appropriate conditions, such as photolysis or reaction with radical initiators. acs.orgmdpi.com The generation of non-stabilized alkyl radicals from various precursors is a topic of ongoing research. nih.gov

Generation and Reactivity of this compound-derived Radicals

The generation of radicals from this compound would likely proceed via homolytic cleavage of the N-O bond, forming an amidoxyl radical. This process can be initiated through several methods, drawing parallels from the broader class of N-hydroxy compounds. bohrium.comnih.gov

Methods for Radical Generation:

Thermal or Photochemical Initiation: Homolysis of the N-O bond can be induced by heat or light. Photoredox catalysis, in particular, has emerged as a powerful tool for generating nitrogen-centered radicals from N-hydroxy compounds under mild conditions. nih.govchinesechemsoc.org

Reductive Cleavage: Single-electron transfer (SET) from a reductant to the this compound could lead to a radical anion intermediate, which then fragments to produce the amidoxyl radical. bohrium.com

Oxidative Generation: In the presence of a suitable oxidant, the N-hydroxy group can be oxidized, leading to the formation of a nitrogen-centered radical. Copper-catalyzed reactions, for instance, have been shown to generate nitrogen-centered radicals from various precursors. nih.gov

Once generated, the this compound-derived radical is expected to be a versatile reactive intermediate. Its reactivity would be characterized by several potential pathways:

Hydrogen Atom Abstraction (HAT): The amidoxyl radical could abstract a hydrogen atom from a suitable donor, propagating a radical chain or leading to the formation of a new C-H bond.

Addition to π-Systems: Nitrogen-centered radicals readily add to alkenes and arenes, a fundamental step in many carbon-nitrogen bond-forming reactions. acs.orgrsc.org This reactivity is crucial for intramolecular cyclizations to form nitrogen-containing heterocycles or for intermolecular additions. nih.gov

Fragmentation: Depending on the substitution pattern, the initially formed radical could undergo further fragmentation. For instance, in related systems like N-hydroxyphthalimide esters, a decarboxylative fragmentation is a key step. bohrium.com

The table below summarizes potential methods for generating radicals from N-hydroxy compounds and the expected reactivity, which can be extrapolated to this compound.

| Generation Method | Conditions | Intermediate Radical | Expected Reactivity | Reference |

| Photoredox Catalysis | Visible light, photosensitizer (e.g., Ru(bpy)₃Cl₂) | Amidoxyl Radical | Alkene hydroamination, C-H amination | nih.govchinesechemsoc.orgnih.gov |

| Copper Catalysis | Cu(I) or Cu(II) salt, oxidant/reductant | Amidoxyl Radical | Oxidative cyclization, C-N bond formation | nih.gov |

| Thermolysis/Photolysis | Heat or UV light | Amidoxyl Radical | Hydrogen abstraction, addition to π-systems | bohrium.comacs.org |

Mechanistic Studies of Radical Pathways

The mechanistic pathways involving radicals derived from this compound are anticipated to be complex and highly dependent on the reaction conditions and the nature of other reactants. Drawing from studies on analogous hydroxamic acid and N-hydroxyimide systems, several key mechanistic features can be proposed. bohrium.comresearchgate.net

A common mechanistic cycle in photoredox catalysis would involve the excitation of a photocatalyst by light, followed by an electron transfer event with the this compound precursor to generate the key amidoxyl radical. This radical can then engage in the desired bond-forming reaction.

For instance, in a hypothetical intramolecular hydroamination reaction, the proposed mechanism would be:

Radical Generation: A photocatalyst, excited by visible light, reduces an activated form of this compound, leading to N-O bond cleavage and formation of an amidoxyl radical.

Radical Cyclization: The nitrogen-centered radical undergoes an intramolecular addition to a tethered unsaturated bond (e.g., an alkene), forming a carbon-centered radical intermediate. The regioselectivity of this step (e.g., 5-exo vs. 6-endo) would be governed by Baldwin's rules and the specific geometry of the substrate.

Radical Termination/Propagation: The resulting carbon-centered radical can be quenched by a hydrogen atom donor to yield the final product and regenerate the catalyst or propagate a radical chain.

Mechanistic studies on related systems have employed various techniques to elucidate these pathways, including:

Radical Trapping Experiments: Using radical scavengers like TEMPO to intercept and identify radical intermediates.

Computational Studies (DFT): To calculate bond dissociation energies, reaction barriers, and the stability of intermediates, providing insight into the feasibility of different pathways.

Spectroscopic Analysis: Techniques like transient absorption spectroscopy can be used to observe short-lived radical intermediates directly. nih.gov

The following table outlines a plausible mechanistic pathway for a hypothetical radical reaction involving this compound, based on known mechanisms for related compounds.

| Mechanistic Step | Description | Key Intermediates | Influencing Factors | Reference |

| Initiation | Generation of the amidoxyl radical via SET or homolysis. | Amidoxyl radical | Photocatalyst, light, temperature, additives | bohrium.comnih.govchinesechemsoc.org |

| Propagation | Addition of the amidoxyl radical to a π-system. | Carbon-centered radical | Substrate structure, electronics of the π-system | acs.orgrsc.org |

| Termination | Quenching of the carbon-centered radical. | Final product | Hydrogen atom donor, oxidant/reductant | nih.gov |

Coordination Chemistry and Ligand Properties of N Hydroxy 2 Methoxypropanimidamide

Ligand Design Principles for N'-hydroxy-2-methoxypropanimidamide-based Chelates

Information on the specific design principles for chelates based on this compound is not available. General principles of ligand design would suggest that the imidamide and N'-hydroxy groups could act as a bidentate chelate, but without experimental validation, this remains a theoretical consideration.

Metal Complexation Studies with this compound

There are no published studies on the complexation of this compound with any metal ions.

Coordination Modes with Transition Metal Ions (e.g., Palladium(II), Nickel(II), Copper(II))

Specific coordination modes of this compound with transition metals have not been documented.

Interactions with Lanthanide and Actinide Metals

There is no available research on the interactions between this compound and lanthanide or actinide metals.

Influence of this compound Functional Groups on Coordination Geometries and Electronic Properties

The influence of the methoxy (B1213986) and N'-hydroxy functional groups on the coordination behavior of this specific imidamide ligand has not been experimentally determined or theoretically modeled in the available literature.

Computational and Theoretical Investigations of N Hydroxy 2 Methoxypropanimidamide

Quantum Chemical Studies on the Electronic Structure and Bonding

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding of N'-hydroxy-2-methoxypropanimidamide. These methods can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

Detailed analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would reveal key insights into the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity. For a related imine-zwitterion, the HOMO/LUMO gap was calculated to be around 4.1 eV, suggesting a relatively stable electronic structure. rsc.org

The following table illustrates the type of data that would be generated from quantum chemical calculations on a molecule like this compound, based on findings for analogous compounds.

Illustrative Data from Quantum Chemical Calculations

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -2.4 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 4.1 eV | Correlates with chemical reactivity and stability. rsc.org |

Note: The values in this table are for illustrative purposes based on similar molecules and are not the actual calculated values for this compound.

Mechanistic Pathway Elucidation via Advanced Computational Chemistry

Computational chemistry is a powerful tool for mapping out the potential reaction mechanisms involving this compound. This involves identifying transition states and calculating reaction energy profiles to determine the most likely pathways for its formation and subsequent transformations.

To understand how this compound might be synthesized or how it might react, computational chemists would perform transition state searches. By mapping the reaction coordinate, which represents the progress of a reaction, it is possible to identify the high-energy transition state that connects reactants and products.

For instance, in the study of related hydroxylamine (B1172632) reagents, computational methods have been used to locate the transition states for nucleophilic substitution reactions. These calculations can reveal the geometry of the transition state and provide insights into the bonds that are breaking and forming.

Once the reactants, products, and transition states are identified, a reaction energy profile can be constructed. This profile plots the energy of the system as it progresses along the reaction coordinate. The height of the energy barrier at the transition state, known as the activation energy, is crucial for determining the reaction rate.

Computational studies on the reactions of similar compounds have shown that the choice of base can significantly influence the reaction pathway and the corresponding energy barriers. By calculating these energy profiles, researchers can predict which reactions are kinetically favorable.

Illustrative Reaction Energy Data

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|

| Reactant to Transition State 1 | 15.2 | N/A |

| Transition State 1 to Intermediate | N/A | -5.8 |

| Intermediate to Transition State 2 | 10.1 | N/A |

Note: This table presents hypothetical data to illustrate a reaction energy profile and does not represent a specific reaction of this compound.

Molecular Docking and Interaction Studies with Chemical Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, this could be used to explore its potential interactions with biological targets like enzymes or receptors.

The process involves placing the molecule into the binding site of a target protein and using a scoring function to estimate the strength of the interaction. These studies can identify key binding motifs, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, docking studies on amidine derivatives have been used to understand their binding with bacterial proteins. rsc.org

Illustrative Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Hypothetical Kinase | -8.5 | ASP145, LYS72, PHE160 |

Note: The data in this table is hypothetical and serves to illustrate the output of a molecular docking study.

Conformational Analysis and Isomeric Stability

This compound can exist in different spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Computational methods can be used to perform a systematic search of the conformational space to locate all low-energy conformers. Studies on related N-hydroxy amides have shown that these molecules can adopt unique secondary structures stabilized by intermolecular hydrogen bonds. The relative energies of these conformers can be calculated to determine their populations at a given temperature.

Furthermore, the molecule can exist as different isomers, such as E/Z isomers around the C=N double bond. Computational calculations can predict the relative stabilities of these isomers, providing insight into which form is likely to be predominant.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry can predict various spectroscopic properties of this compound, which can be invaluable for its experimental characterization.

One of the most powerful applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding constants for each nucleus, it is possible to predict the chemical shifts for ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure. The accuracy of these predictions has been significantly improved by combining DFT calculations with machine learning approaches.

Infrared (IR) spectroscopy is another area where computational methods are highly beneficial. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This can help in assigning the vibrational modes observed in an experimental spectrum to specific functional groups within the molecule.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-N'-Hydroxy-2-methoxypropanimidamide |

| N'-hydroxy-imidamides |

| O-methyl-imidamides |

| Imine-zwitterion |

| N-hydroxy amides |

Advanced Characterization Techniques in N Hydroxy 2 Methoxypropanimidamide Research

Spectroscopic Analysis for Structural Elucidation of N'-hydroxy-2-methoxypropanimidamide and its Derivatives

Spectroscopy is a cornerstone in the study of this compound, offering non-destructive methods to probe its atomic and molecular properties. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic transitions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of this compound in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, distinct signals would be expected for the methoxy (B1213986) (-OCH₃) protons, the methine (CH) proton, the methyl (CH₃) protons, and the exchangeable protons of the N-hydroxy and amide groups. The splitting patterns (e.g., doublets, quartets) would reveal the coupling between adjacent protons, confirming the connectivity of the propanimidamide (B3024157) backbone.

¹³C NMR: Carbon NMR is used to determine the number and types of carbon atoms in the molecule. Each unique carbon atom in this compound, such as the carbonyl carbon, the methoxy carbon, and the aliphatic carbons, would give a distinct signal. The chemical shifts provide insight into the electronic environment of each carbon.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between nuclei. A COSY spectrum would show correlations between coupled protons, confirming the ¹H assignments. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

| ¹H NMR (Predicted) * | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (propan-) | ~1.2 | Doublet | 3H |

| -OCH₃ | ~3.4 | Singlet | 3H |

| CH (propan-) | ~4.0 | Quartet | 1H |

| -NH₂ | Broad | Singlet | 2H |

| -OH | Broad | Singlet | 1H |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) |

| CH₃ (propan-) | ~18 |

| -OCH₃ | ~58 |

| CH (propan-) | ~75 |

| C=N | ~155 |

| Predicted values are based on standard chemical shift ranges and analysis of similar structures. Actual experimental values may vary based on solvent and other conditions. |

Advanced Mass Spectrometry (MS) Applications (e.g., HRMS, MS/MS)

Advanced mass spectrometry techniques are crucial for confirming the molecular weight and elemental composition of this compound and for probing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. This technique can distinguish this compound from other isomers with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. This provides valuable structural information. For N-hydroxy compounds, characteristic fragmentation patterns can be observed. Studies on related N-oxide compounds show that they can produce distinct [M+H-O]⁺ ions under certain conditions, a fragmentation pathway that helps differentiate them from hydroxylated isomers nih.gov. The fragmentation of this compound would likely involve cleavages at the C-C and C-N bonds of the propanimidamide backbone.

| Technique | Information Obtained | Application to this compound |

| HRMS | Exact mass and elemental formula | Confirms the molecular formula C₄H₁₀N₂O₂. |

| MS/MS | Structural information from fragmentation patterns | Elucidates connectivity and helps differentiate from isomers. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A broad band in the 3200-3600 cm⁻¹ region would be indicative of O-H and N-H stretching vibrations, likely influenced by hydrogen bonding. The C=N stretching vibration of the imidamide group would appear in the 1640-1690 cm⁻¹ region. C-O stretching from the methoxy group would be observed around 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H and N-H bands are often weak in Raman, the C=N double bond and the C-C backbone would produce distinct signals.

Analysis of a related compound, N′-hydroxy-pyrimidine-2-carboximidamide, shows that O-H stretching modes are highly susceptible to hydrogen bonding and are observed in the 3550-3700 cm⁻¹ region, while NH₂ stretching vibrations appear around 3500-3000 cm⁻¹ researchgate.net.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H / N-H Stretch | 3200-3600 | FT-IR |

| C-H Stretch (aliphatic) | 2850-3000 | FT-IR, Raman |

| C=N Stretch | 1640-1690 | FT-IR, Raman |

| N-H Bend | 1550-1650 | FT-IR |

| C-O Stretch | 1050-1150 | FT-IR |

| Based on typical frequency ranges for functional groups. |

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. mdpi.com The wavelength of maximum absorption (λmax) is related to the energy difference between the ground and excited electronic states. mdpi.commu-varna.bg For this compound, the primary chromophore is the imidamide group (C=N-OH). Expected electronic transitions would include n→π* and π→π* transitions associated with the C=N double bond and the lone pairs on the oxygen and nitrogen atoms. The extent of conjugation significantly impacts the λmax; as conjugation increases, the absorption shifts to longer wavelengths (bathochromic shift) utoronto.ca.

Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. While not all molecules fluoresce, this technique can provide valuable information about the excited state properties of this compound and its derivatives if they are emissive.

X-ray Crystallography and Solid-State Analysis of this compound and its Metal Complexes

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Single Crystal X-ray Diffraction is the gold standard for determining the precise atomic arrangement of a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, a three-dimensional electron density map can be generated, from which the positions of all non-hydrogen atoms can be determined with high precision.

This technique would provide:

Unambiguous Connectivity and Constitution: Confirming the results from NMR and MS.

Bond Lengths and Angles: Providing precise geometric parameters for all bonds and angles within the molecule.

Conformation: Revealing the preferred three-dimensional shape of the molecule in the solid state.

Intermolecular Interactions: Detailing the network of hydrogen bonds and other non-covalent interactions that dictate how the molecules pack together in the crystal lattice. The N-hydroxy and amide groups are strong hydrogen bond donors and acceptors, and their interactions would be key features of the crystal packing.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique that is indispensable for the characterization of crystalline solids. welch-us.com It provides a unique "fingerprint" of a crystalline phase, allowing for identification, purity assessment, and the determination of crystal structure parameters. malvernpanalytical.comspectroscopyonline.com The technique relies on the constructive interference of monochromatic X-rays with the ordered atomic planes within a crystal lattice, a phenomenon described by Bragg's Law. libretexts.org

In the context of this compound research, PXRD is crucial for identifying and differentiating between potential polymorphic forms. Polymorphism, the ability of a solid to exist in multiple crystalline forms, can significantly impact a compound's physical and chemical properties. researchgate.net

The PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of crystallographic planes. By analyzing the peak positions and intensities, detailed information about the crystal lattice can be obtained. libretexts.org For a hypothetical crystalline form of this compound, a representative PXRD pattern would exhibit a series of characteristic peaks.

Hypothetical PXRD Data for this compound (Form I)

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 18.8 | 4.72 | 60 |

| 20.5 | 4.33 | 75 |

| 25.1 | 3.54 | 40 |

| 28.9 | 3.09 | 55 |

From such data, the unit cell parameters can be determined, which define the size and shape of the basic repeating unit of the crystal lattice. For instance, a hypothetical analysis might reveal a monoclinic crystal system for Form I of this compound.

Hypothetical Crystallographic Data for this compound (Form I)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.87 |

| b (Å) | 12.45 |

| c (Å) | 7.92 |

| β (°) | 105.3 |

| Volume (ų) | 938.4 |

The identification and characterization of different crystalline phases are of utmost importance as they can exhibit distinct properties. PXRD is a powerful tool for monitoring the phase integrity of this compound during its synthesis, purification, and storage.

Advanced Chromatographic and Separation Techniques for this compound Analysis and Purification

Chromatographic techniques are fundamental for the separation, identification, and purification of individual components from a mixture. nih.gov For a compound like this compound, advanced chromatographic methods are essential to ensure high purity, which is a prerequisite for accurate biological and physicochemical evaluation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this regard. researchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode for the analysis of small organic molecules. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For the analytical determination of this compound, an HPLC method would be developed and validated. A typical method would specify the column, mobile phase composition, flow rate, and detection wavelength.

Illustrative Analytical HPLC Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time | ~4.5 min |

When larger quantities of highly pure this compound are required, for instance, for further research or preclinical studies, preparative HPLC is employed. ijrpr.com This technique utilizes larger columns and higher flow rates to isolate and collect the target compound. warwick.ac.uk

Furthermore, if this compound is a chiral molecule, possessing non-superimposable mirror image isomers (enantiomers), specialized chiral separation techniques are necessary. nih.gov Chiral chromatography, a variant of HPLC, uses a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, leading to their separation. nih.gov Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster and more efficient results. researchgate.net

Hypothetical Chiral SFC Separation Parameters for this compound Enantiomers

| Parameter | Condition |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Supercritical CO₂:Methanol (B129727) (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 3.8 min |

| Retention Time (Enantiomer 2) | 4.7 min |

The development of robust and efficient chromatographic methods is a critical step in the research and development of this compound, ensuring the purity and proper characterization of the compound for subsequent studies.

Applications in Advanced Organic Synthesis and Materials Science

N'-hydroxy-2-methoxypropanimidamide as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of this compound makes it an attractive starting material for the construction of intricate molecular architectures, particularly heterocyclic compounds, and for forging new carbon-carbon and carbon-heteroatom bonds.

The N'-hydroxyimidamide moiety is a precursor for the generation of various heterocyclic systems, which are prevalent in pharmaceuticals and other biologically active molecules. nih.gov The presence of both a nucleophilic nitrogen and an electrophilic carbon within the same functional group allows for intramolecular cyclization reactions to form rings. Additionally, the N-hydroxy group can participate in cyclization cascades.

One potential pathway involves the activation of the hydroxyl group followed by intramolecular nucleophilic attack by the nitrogen atom of the imidamide, or by an external nucleophile, to initiate ring formation. For instance, derivatives of this compound could undergo reductive cyclization or be used in [3+2] cycloaddition reactions to yield five-membered heterocycles. The synthesis of N-hydroxy-substituted pyrrolidinones and imidazolidinones has been documented, showcasing the utility of the N-hydroxy group in forming such scaffolds. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

| Starting Material Derivative | Reaction Type | Potential Heterocyclic Product |

| Activated this compound | Intramolecular Cyclization | Substituted 1,2,4-oxadiazoles |

| This compound | Reaction with α,β-unsaturated esters | Substituted Isoxazolidinones |

| N'-chloro-2-methoxypropanimidamide | Reaction with alkenes | Substituted 1,2-oxazines |

This table presents hypothetical, yet chemically plausible, transformations based on the known reactivity of the N-hydroxyimidamide functional group.

The this compound scaffold can be leveraged to facilitate the formation of crucial carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in organic synthesis. nih.govnews-medical.net

For carbon-heteroatom bond formation , the N'-hydroxy group can be transformed into a leaving group, enabling the introduction of various heteroatom nucleophiles at the nitrogen atom. Alternatively, the imidamide nitrogen itself can act as a nucleophile in coupling reactions. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming C-N bonds, and analogous methodologies could potentially be developed for N'-hydroxyimidamide derivatives. nih.govpageplace.de

For carbon-carbon bond formation , while less direct, derivatives of this compound could be envisioned to participate in reactions such as radical-based C-C bond formations. The N-O bond of the N'-hydroxy group can be homolytically cleaved to generate a nitrogen-centered radical, which could then engage in C-C bond-forming processes. Furthermore, conversion of the N'-hydroxyimidamide to a more reactive species, such as an imidoyl chloride, would open up avenues for cross-coupling reactions like the Suzuki or Stille couplings to form C-C bonds at the imidamide carbon.

Role of this compound Derivatives in Organocatalysis and Metal-Catalyzed Processes

Drawing parallels with the well-established N-hydroxyphthalimide (NHPI) as an organocatalyst, derivatives of this compound could potentially serve as catalysts in various chemical transformations. The N-hydroxy group is key to this catalytic activity, as it can be oxidized to a nitroxide radical, which is a potent hydrogen atom abstractor.

In a hypothetical catalytic cycle, the this compound derivative would be oxidized to the corresponding nitroxide radical. This radical could then abstract a hydrogen atom from a substrate, initiating a radical chain reaction. This approach is particularly relevant for the aerobic oxidation of hydrocarbons.

Table 2: Potential Catalytic Applications of this compound Derivatives

| Catalytic Process | Role of this compound Derivative | Example Transformation |

| Aerobic Oxidation | Pre-catalyst for nitroxide radical formation | Oxidation of alkanes to alcohols and ketones |

| Radical Polymerization | Initiator or mediator | Controlled radical polymerization |

| Metal-Catalyzed Oxidation | Ligand for metal center | Selective oxidation of alcohols |

This table outlines prospective catalytic roles based on the known reactivity of N-hydroxy compounds.

Furthermore, the imidamide moiety can act as a ligand for transition metals, suggesting that this compound and its derivatives could be employed in metal-catalyzed processes. The bidentate nature of the N'-hydroxyimidamide, with potential coordination through both the nitrogen and oxygen atoms, could stabilize metal centers and influence the selectivity of catalytic reactions.

Integration of this compound Derivatives into Functional Materials

The chemical functionalities of this compound derivatives make them promising candidates for incorporation into functional materials, where they can impart specific chemical properties.

As ligands for catalysts , these derivatives can be immobilized on solid supports, such as polymers or silica, to create heterogeneous catalysts. This would facilitate catalyst recovery and reuse, which is a key principle of green chemistry. The methoxy (B1213986) group in the 2-position of the propyl chain could be modified to include a polymerizable group, allowing for its integration into a polymer backbone.

As photoinitiators , the N-O bond in N'-hydroxyimidamide derivatives could be susceptible to photolytic cleavage, generating radicals that can initiate polymerization processes. This property is valuable in the formulation of photocurable coatings, adhesives, and inks.

As components of coordination polymers , the ability of the N'-hydroxyimidamide group to coordinate with metal ions can be exploited to construct coordination polymers or metal-organic frameworks (MOFs). The structure and properties of these materials would be dictated by the coordination geometry of the metal ion and the bridging nature of the this compound derivative. The methoxy group could also be functionalized to modulate the solubility and processing characteristics of the resulting materials.

Future Research Directions and Outlook for N Hydroxy 2 Methoxypropanimidamide Studies

Exploration of Emerging Synthetic Methodologies for N'-hydroxy-2-methoxypropanimidamide and its Analogs

Future synthetic efforts will likely move beyond traditional condensation reactions to embrace more sophisticated and efficient methodologies. The development of novel synthetic routes will be crucial for accessing this compound and a diverse library of its analogs for further investigation.

Emerging areas of focus are anticipated to include:

Dual Catalysis Systems: The integration of photoredox and transition-metal catalysis offers a promising avenue for the construction of the this compound scaffold. For instance, a dual photoredox and copper-catalyzed approach could enable the asymmetric alkylation of hydroxamic acid derivatives, providing a pathway to chiral analogs of this compound acs.org.

Organocatalysis: The use of small organic molecules as catalysts presents a green and sustainable alternative to metal-based catalysis. Future research could explore organocatalytic deoxygenative [3+2] cycloaddition reactions of N-hydroxyamides with alkynes to construct novel heterocyclic systems incorporating the core structure of this compound acs.orgacs.org.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control. The application of flow chemistry to the synthesis of hydroxamic acids has been demonstrated and could be adapted for the efficient and safe production of this compound, minimizing the handling of potentially hazardous reagents.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field. The enzymatic synthesis of fatty hydroxamic acid derivatives has been reported, suggesting the potential for developing biocatalytic routes to this compound that are highly selective and operate under mild conditions.

A comparative overview of potential emerging synthetic methodologies is presented in Table 1.

| Methodology | Potential Advantages | Potential Challenges |

| Dual Catalysis | High efficiency, enantioselectivity, broad substrate scope. | Catalyst compatibility, optimization of reaction conditions. |

| Organocatalysis | Metal-free, environmentally benign, high regioselectivity. | Catalyst loading, reaction times, substrate scope. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Initial setup cost, potential for clogging with solid byproducts. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. | Enzyme stability, substrate specificity, product inhibition. |

Discovery of Untapped Reactivity Profiles and Novel Mechanistic Pathways

The unique combination of a hydroxylamino group and an imine moiety in this compound suggests a rich and largely unexplored reactivity profile. Future research will likely focus on uncovering novel transformations and elucidating the underlying mechanistic pathways.

Key areas for exploration include:

N-O Bond Chemistry: The N-O bond in N-hydroxy amides is a key functional group that can be cleaved to generate reactive intermediates. Mechanistic insights into the reductive N-O bond cleavage of O-acyl hydroxylamines suggest a dual reactivity as both oxidants and nitrogen transfer agents researchgate.net. The study of N-O bond cleavage in this compound could lead to the development of novel amination or oxidation reactions.

Radical-Mediated Reactions: N-hydroxy derivatives can serve as precursors to amidoxyl radicals, which are effective catalysts for aerobic oxidation reactions researchgate.net. The potential for this compound to act as a radical precursor could be harnessed in the development of new C-H functionalization reactions.

Cycloaddition Reactions: N-hydroxyamides have been shown to participate in organocatalytic deoxygenative [3+2] cycloaddition reactions with alkynes to form isoxazoles acs.orgacs.org. Investigating the cycloaddition reactivity of this compound could open up new avenues for the synthesis of complex heterocyclic compounds.

Metal-Promoted Oxidations and HNO Release: The oxidation of hydroxamic acids can lead to the release of nitroxyl (HNO), a molecule with interesting biological properties rsc.orgresearchgate.nettechnologypublisher.com. Mechanistic studies on the metal-promoted oxidation of this compound could reveal its potential as an HNO donor for therapeutic applications rsc.orgtechnologypublisher.com.

A summary of potential novel reaction pathways for this compound is provided in Table 2.

| Reaction Type | Potential Products | Mechanistic Interest |

| N-O Bond Cleavage | Aminated compounds, oxidized substrates | Generation of reactive nitrogen species |

| Radical-Mediated C-H Functionalization | Alkylated or arylated compounds | Formation and reactivity of amidoxyl radicals |

| [3+2] Cycloaddition | Isoxazole derivatives | Regioselectivity and stereoselectivity |

| Metal-Promoted Oxidation | Carboxylic acids, HNO | Formation of nitrosocarbonyl intermediates |

Development of Advanced Computational Models for Rational Design of this compound Derivatives

Computational chemistry and machine learning are poised to play a pivotal role in accelerating the discovery and optimization of this compound derivatives with desired properties. Advanced computational models can provide valuable insights into structure-activity relationships, reaction mechanisms, and physicochemical properties.

Future research in this area will likely involve:

Quantum Mechanics (QM) Studies: QM methods, such as Density Functional Theory (DFT), can be employed to investigate the tautomeric equilibria of this compound and its analogs nih.govresearchgate.netresearchgate.netwuxiapptec.comnih.gov. Understanding the relative stabilities of different tautomers is crucial for predicting their reactivity and biological activity nih.govresearchgate.net.

Machine Learning (ML) for Reaction Prediction: ML algorithms can be trained on experimental data to predict the outcomes of chemical reactions, including the yield of amide bond formation researchgate.netpku.edu.cnaiche.orgnih.govrsc.org. Such models can guide the selection of optimal reaction conditions for the synthesis of this compound derivatives, reducing the need for extensive experimental screening aiche.orgnih.govrsc.org.

Molecular Docking and Dynamics Simulations: For applications in drug discovery, molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of this compound derivatives to biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound analogs with their biological activities, enabling the rational design of more potent and selective compounds.

Table 3 outlines the potential applications of various computational models in the study of this compound.

| Computational Model | Application | Predicted Outcome |

| Quantum Mechanics (DFT) | Tautomerism and reaction mechanisms | Relative tautomer stability, transition state energies |

| Machine Learning | Reaction optimization and yield prediction | Optimal reaction conditions, predicted reaction yields |

| Molecular Docking | Virtual screening and binding mode prediction | Putative biological targets, binding affinities |

| QSAR | Rational design of analogs | Structure-activity relationships, prediction of biological activity |

Expanding Novel Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry will be a guiding force in the future development and application of this compound. Research will focus on minimizing the environmental impact of its synthesis and exploring its use in sustainable chemical processes.

Potential avenues for green chemistry applications include:

Organocatalysis: As mentioned previously, the use of N-hydroxy derivatives like N-hydroxyphthalimide (NHPI) as organocatalysts for aerobic oxidations is a well-established green methodology researchgate.netpolimi.it. Future studies could investigate the potential of this compound and its analogs to act as organocatalysts in a variety of transformations, reducing the reliance on heavy metal catalysts.

Synthesis from Renewable Feedstocks: Exploring synthetic routes to this compound that utilize starting materials derived from renewable resources would significantly enhance its green credentials.

Solvent-Free or Aqueous Synthesis: The development of synthetic methods that proceed in the absence of organic solvents or in water would align with the principles of green chemistry by reducing waste and improving safety.

Atom-Economic Reactions: Future research will prioritize the development of atom-economic reactions for the synthesis and functionalization of this compound, where the majority of the atoms from the reactants are incorporated into the final product.

Interdisciplinary Approaches in this compound Research

The versatile chemical nature of the N-hydroxyimidamide functional group suggests that this compound could find applications in a wide range of scientific disciplines. Fostering interdisciplinary collaborations will be key to unlocking its full potential.

Promising areas for interdisciplinary research include:

Medicinal Chemistry: The hydroxamic acid moiety is a well-known pharmacophore in numerous enzyme inhibitors acs.orgnih.govunimi.it. The structural similarity of this compound to hydroxamic acids suggests its potential as a scaffold for the development of novel therapeutic agents.

Materials Science and Polymer Chemistry: Hydroxamic acids have been incorporated into polymers to create materials with unique metal-chelating properties acs.orgrsc.orgresearchgate.netresearchgate.net. This compound could be explored as a monomer or functionalizing agent for the development of novel polymers with applications in areas such as water purification, sensors, and coatings acs.orgrsc.orgresearchgate.net.

Chemical Biology: The development of bioorthogonal reactions has revolutionized the study of biological processes in living systems wikipedia.orgnih.govescholarship.orgyoutube.com. The unique reactivity of the N-hydroxyimidamide group could potentially be exploited in the design of novel bioorthogonal ligation strategies, allowing for the specific labeling and tracking of biomolecules wikipedia.orgnih.govyoutube.com.

Supramolecular Chemistry: The ability of N-hydroxy amides to participate in hydrogen bonding can be used to control local backbone geometries and long-range intermolecular interactions in peptoids, leading to the formation of unique sheet-like structures nih.gov. This suggests that this compound could be a valuable building block for the construction of novel supramolecular assemblies.

A summary of the interdisciplinary research opportunities for this compound is presented in Table 4.

| Discipline | Potential Application | Key Research Question |

| Medicinal Chemistry | Enzyme inhibitors, prodrugs | What are the biological targets of this compound derivatives? |

| Materials Science | Metal-chelating polymers, functional coatings | How can the properties of materials be tailored by incorporating this compound? |

| Chemical Biology | Bioorthogonal probes, activity-based probes | Can the reactivity of this compound be harnessed for selective biomolecule labeling? |

| Supramolecular Chemistry | Self-assembling systems, functional materials | What types of supramolecular architectures can be formed using this compound as a building block? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.